(+)-α-pinene nomenclature and structure
(+)-α-pinene nomenclature and structure
An In-depth Technical Guide to (+)-α-Pinene: Nomenclature, Structure, and Biological Activity
Introduction
α-Pinene is a bicyclic monoterpene, a class of organic compounds prevalent in nature, particularly as a major constituent of turpentine (B1165885) and the essential oils of many coniferous trees, such as pine and rosemary.[1][2][3] It exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. The (+)-isomer, formally designated as (1R,5R)-(+)-α-pinene, is more commonly found in North America, while the (-)-isomer is more abundant in Europe.[1][2] This guide provides a comprehensive technical overview of the nomenclature, detailed chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and its role in key biological signaling pathways, tailored for professionals in research and drug development.
Nomenclature and Chemical Identifiers
The systematic naming and identification of (+)-α-pinene are crucial for unambiguous scientific communication. The compound is registered under various identifiers across multiple chemical databases.
| Identifier | Value |
| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |
| Molecular Formula | C₁₀H₁₆[4][5] |
| CAS Number | 7785-70-8 |
| Racemic CAS Number | 80-56-8[2] |
| ChEBI ID | CHEBI:28261[2] |
| PubChem CID | 440968[2] |
| Synonyms | (+)-2-Pinene, (1R,5R)-α-Pinene |
Chemical Structure and Stereochemistry
α-Pinene possesses a distinctive bicyclo[3.1.1]hept-2-ene skeleton, which features a strained four-membered ring fused to a six-membered ring.[2][6] This strained structure is a key contributor to its chemical reactivity.[2] The molecule contains two chiral centers at the bridgehead carbons, C-1 and C-5.[6] The (+)-enantiomer has the (1R,5R) stereochemical configuration.[1][7]
Physicochemical Properties
The physical and chemical properties of α-pinene are well-documented. It is a colorless liquid with a characteristic turpentine-like odor.[4][8] It is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][9]
| Property | Value | Reference(s) |
| Molecular Weight | 136.24 g/mol | [5][8] |
| Appearance | Clear colorless liquid | [4][5] |
| Boiling Point | 155-156 °C (311-313 °F) | [2][10] |
| Melting Point | -62.8 to -64 °C (-81 to -83 °F) | [2][5] |
| Density | 0.858 g/mL at 20-25 °C | [2][8][10] |
| Flash Point | 31-33 °C (88-91 °F) | [5][8] |
| Refractive Index | n20/D 1.465 | [10] |
| Vapor Density | 4.7 (relative to air) | [8][11] |
Experimental Protocols
Isolation and Purification
α-Pinene is primarily isolated from natural sources, most notably turpentine oil derived from pine trees.[12] A general workflow involves extraction followed by purification to separate α-pinene from other terpenes like β-pinene and camphene.[13]
Protocol 1: Steam Distillation for Essential Oil Extraction [14] This method is effective for extracting volatile oils from plant material.
-
Preparation : Coarsely chop fresh plant material (e.g., pine needles) to increase the surface area.
-
Apparatus Setup : Assemble a steam distillation unit. Place the plant material in the biomass flask and fill the boiling flask with distilled water.
-
Distillation : Heat the water to generate steam, which passes through the plant material, vaporizing the essential oils.
-
Condensation : The mixture of steam and oil vapor is cooled in a condenser, returning to a liquid state.
-
Separation : The condensate is collected in a separator. The less dense essential oil forms a layer above the aqueous phase (hydrosol) and can be separated using a separatory funnel.
-
Drying : Remove residual water from the collected oil using an anhydrous drying agent like sodium sulfate.
Protocol 2: Fractional Distillation for α-Pinene Purification [12][13] This technique separates compounds based on differences in their boiling points.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column to enhance separation efficiency.
-
Distillation : Gently heat the crude essential oil or turpentine. The component with the lower boiling point (α-pinene, ~156°C) will vaporize first, rise through the column, and condense for collection.[5][15]
-
Fraction Collection : Collect the distillate in separate fractions. Monitor the temperature at the top of the column; a stable temperature indicates the distillation of a pure component. The fraction collected around 156°C will be enriched in α-pinene.[15] Vacuum distillation is often preferred to prevent thermal degradation of terpenes.[14]
Characterization Techniques
The identity and purity of isolated α-pinene are confirmed using various analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a primary method for separating volatile compounds and identifying them based on their mass spectra and retention times.[4][16]
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the functional groups present in the molecule. For α-pinene, characteristic peaks include C-H stretching from the alkene (=C-H) at ~3070 cm⁻¹ and from alkanes between 2820-2980 cm⁻¹.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.[4]
Biological Activity and Signaling Pathways
α-Pinene has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating key cellular signaling pathways.[2][3][18]
Anti-Inflammatory Pathway
α-Pinene exhibits anti-inflammatory properties by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in macrophages.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators. α-Pinene intervenes by inhibiting the phosphorylation of MAPKs and preventing the activation of NF-κB, thereby reducing the expression of inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2).[3]
Anticancer and Apoptotic Pathways
Research indicates that α-pinene can induce apoptosis (programmed cell death) in various cancer cell lines.[19][20] One proposed mechanism involves the induction of oxidative stress and modulation of the PI3K/AKT/NF-κB signaling pathway.[20] Additionally, α-pinene has been shown to enhance the anticancer activity of Natural Killer (NK) cells by stimulating the ERK and AKT phosphorylation pathways, leading to increased cytotoxicity against tumor cells.[18]
Conclusion
(+)-α-Pinene is a naturally abundant monoterpene with a well-defined chemical structure and a diverse range of biological activities. Its anti-inflammatory and anticancer properties, mediated through critical cellular signaling pathways, make it a compound of significant interest for pharmacological research and drug development. The established protocols for its isolation and characterization provide a solid foundation for further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists and researchers exploring the multifaceted applications of this important natural product.
References
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- 4. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Alpha-pinene (CAS N° 80-56-8) [scentree.co]
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- 12. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]
- 13. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. CN103435434A - Method for extracting alpha-pinene from pine needles - Google Patents [patents.google.com]
- 16. Chemical characterization of α-pinene secondary organic aerosol constituents using gas chromatography, liquid chromatography, and paper spray-based mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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